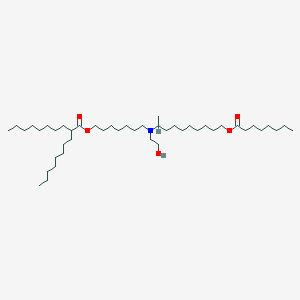![molecular formula C10H10ClN3O3S B13366252 4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13366252.png)
4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a sulfonyl group attached to a chlorinated methoxy-methylphenyl moiety. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the sulfonylation of 5-chloro-2-methoxy-4-methylphenyl with a suitable sulfonyl chloride, followed by cyclization with a triazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment, such as reactors and separators, and the optimization of reaction parameters are crucial to ensure consistent quality and efficiency. Industrial methods may also incorporate advanced techniques like flow chemistry and automated control systems to enhance productivity and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, amines, and organometallic compounds are employed under conditions that may involve solvents like dichloromethane, toluene, or ethanol, and catalysts such as palladium or copper.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized triazole derivatives.
Applications De Recherche Scientifique
4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity is of interest for studying enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine: Potential therapeutic applications include its use as an antimicrobial, antifungal, or anticancer agent, based on its ability to interact with specific biological targets.
Industry: It is used in the formulation of specialty chemicals, coatings, and polymers, where its unique properties contribute to the performance and stability of the final products.
Mécanisme D'action
The mechanism of action of 4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl group can form strong interactions with active sites, while the triazole ring may participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
- 4-[(5-chloro-2-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole
- 4-[(5-chloro-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole
- 4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole
Uniqueness: 4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and interaction profiles. Compared to similar compounds, it may exhibit different biological activities, stability, and solubility properties, making it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C10H10ClN3O3S |
|---|---|
Poids moléculaire |
287.72 g/mol |
Nom IUPAC |
4-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C10H10ClN3O3S/c1-7-3-9(17-2)10(4-8(7)11)18(15,16)14-5-12-13-6-14/h3-6H,1-2H3 |
Clé InChI |
XXUFCEWYZOPGGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=NN=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B13366170.png)
![N-(2-furoyl)-N'-(5-{[(2-furoylamino)carbothioyl]amino}-1-naphthyl)thiourea](/img/structure/B13366173.png)


![6-chloro-N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B13366187.png)
![(3AR,4R,5R,6aS)-4-((R)-3-((tert-butyldimethylsilyl)oxy)-5-phenylpentyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B13366193.png)
![[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl isopropyl sulfide](/img/structure/B13366201.png)

![Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13366218.png)

![2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B13366229.png)
![(2E)-3-{4-methoxy-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid](/img/structure/B13366235.png)


